tert-butyl 4-bromo-2-iodobenzoate
Description
tert-Butyl 4-bromo-2-iodobenzoate is a halogenated aromatic ester with the molecular formula C₁₁H₁₂BrIO₂ (inferred from structural analogs in and ). The compound features a tert-butyl ester group at the para position relative to a bromine atom and an iodine atom at the ortho position on the benzoate ring. This structural configuration makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) and radiopharmaceutical applications, where iodine’s high atomic radius and polarizability enhance reactivity .
Properties
CAS No. |
944276-64-6 |
|---|---|
Molecular Formula |
C11H12BrIO2 |
Molecular Weight |
383 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-2-iodobenzoate typically involves the esterification of 4-bromo-2-iodobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or iodine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoates .
Scientific Research Applications
Tert-butyl 4-bromo-2-iodobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving halogenated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-iodobenzoate involves its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. These reactions enable the compound to modify molecular structures and interact with specific molecular targets. The presence of bromine and iodine atoms allows for unique reactivity patterns, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Halogen Properties
| Halogen | Atomic Radius (Å) | Electronegativity | Common Applications in Synthesis |
|---|---|---|---|
| Iodine | 1.40 | 2.66 | Radiolabeling, Ullmann coupling |
| Bromine | 1.14 | 2.96 | Suzuki coupling, bromination reactions |
| Fluorine | 0.64 | 3.98 | Electron-withdrawing groups, PET tracers |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare tert-butyl 4-bromo-2-iodobenzoate?
- Methodological Answer : The synthesis typically involves sequential halogenation and esterification steps. For example:
Esterification : React 4-bromo-2-iodobenzoic acid with tert-butanol under acidic conditions (e.g., H₂SO₄ or DCC/DMAP) to form the tert-butyl ester.
Halogenation Optimization : If pre-halogenated precursors are unavailable, direct iodination/bromination of substituted benzoates can be performed using NIS (N-iodosuccinimide) or NBS (N-bromosuccinimide) under controlled conditions.
- Reference : Analogous multi-step syntheses for tert-butyl carbamates (e.g., tert-butyl (5-bromo-4-methylthiazol-2-yl)carbamate) highlight the use of protective groups and halogenation protocols .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and tert-butyl group integration.
- X-ray Crystallography : For unambiguous confirmation of molecular conformation (e.g., tert-butyl spatial orientation, as seen in tert-butyl 2-(4-chlorobenzoyl)propanoate studies) .
- Mass Spectrometry (HRMS) : To verify molecular weight and halogen isotope patterns.
- Reference : Structural analysis of tert-butyl-containing compounds often relies on combined spectroscopic and crystallographic data .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer :
- Store in airtight, light-resistant containers at –20°C in a well-ventilated area.
- Avoid proximity to ignition sources or reactive metals (e.g., grounded metal containers to prevent static discharge, as per tert-butyl hydroperoxide safety protocols) .
- Reference : Safety guidelines for tert-butyl derivatives emphasize stability in inert environments .
Advanced Research Questions
Q. How can dynamic conformational changes of the tert-butyl group complicate spectroscopic analysis?
- Methodological Answer :
- Low-Temperature NMR : Resolve axial/equatorial tert-butyl conformers by slowing rotational dynamics (e.g., –40°C to –80°C) .
- DFT Calculations : Model solvent effects and energy barriers for conformational interconversion, as demonstrated in triazinane studies .
- Reference : Conformational analysis of tert-butyl groups in saturated cycles requires explicit solvent modeling to match experimental observations .
Q. What strategies mitigate steric hindrance during cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Optimization : Use bulky ligands (e.g., XPhos) to enhance palladium catalyst efficacy in Suzuki-Miyaura couplings.
- Microwave-Assisted Synthesis : Accelerate reaction rates to overcome steric barriers (e.g., tert-butyl 2-cyanoacetate reactivity studies) .
- Reference : Steric effects of tert-butyl groups in coupling reactions are well-documented in organometallic literature .
Q. How to address discrepancies in purity assessments between HPLC and NMR data?
- Methodological Answer :
HPLC-MS Integration : Use orthogonal methods (e.g., UV/Vis and MS detection) to identify co-eluting impurities.
NMR Solvent Screening : Employ deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve overlapping signals.
Batch Consistency : Cross-validate with COA (Certificate of Analysis) from multiple synthesis batches .
- Reference : Purity validation for tert-butyl intermediates often requires multi-technique corroboration .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Monitor degradation kinetics via LC-MS at varying pH (e.g., 1–7).
- Protective Group Alternatives : Compare with tert-butyl carbamates, which exhibit variable acid sensitivity depending on adjacent substituents .
- Reference : Stability discrepancies often arise from substituent electronic effects, as seen in tert-butyl carbamate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
